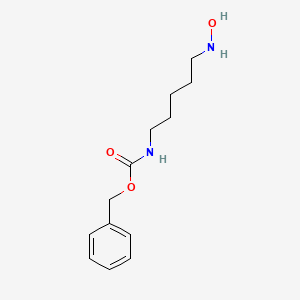

Benzyl (5-(hydroxyamino)pentyl)carbamate

描述

Contextualization within Chemical Biology and Medicinal Chemistry

In the fields of chemical biology and medicinal chemistry, the design and synthesis of novel molecules with specific biological activities are paramount. Benzyl (B1604629) (5-(hydroxyamino)pentyl)carbamate emerges as a noteworthy scaffold due to the combination of its functional groups. While extensive research specifically dedicated to this compound is not widely published, its potential can be inferred from the well-documented roles of its constituent parts in drug discovery and chemical genetics. The exploration of such molecules contributes to the broader understanding of structure-activity relationships (SAR) and the development of new therapeutic strategies.

Significance of the Carbamate (B1207046) and Hydroxyamino Functionalities in Research

The scientific intrigue surrounding Benzyl (5-(hydroxyamino)pentyl)carbamate is largely attributed to its carbamate and hydroxyamino moieties. Both functional groups are recognized for their significant contributions to the biological activity and pharmacokinetic properties of various compounds.

The carbamate group is a key structural motif in a multitude of approved drugs and prodrugs. nih.govnih.gov Its prevalence in medicinal chemistry stems from its high chemical and proteolytic stability, its capacity to act as a peptide bond isostere, and its ability to enhance cell membrane permeability. nih.gov Carbamates can participate in hydrogen bonding and their substitution patterns on the oxygen and nitrogen termini allow for the fine-tuning of a molecule's biological and physical properties. nih.gov This functional group is often incorporated into drug candidates to improve their metabolic stability and bioavailability.

The hydroxyamino group , and more broadly hydroxylamines, are also of considerable interest in drug discovery. This functional group is a key component in a number of biologically active compounds, including some that act as inhibitors of enzymes like histone deacetylases (HDACs). nih.gov The hydroxamic acid moiety, a related functional group, is a well-established zinc-binding group found in several HDAC inhibitors. nih.gov The presence of the hydroxyamino group in a molecule can significantly influence its electronic properties and its potential to interact with biological targets.

The combination of these two powerful functional groups in this compound suggests its potential as a lead compound or a molecular tool for investigating biological processes.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H20N2O3 | nih.govchemspider.comcymitquimica.com |

| Molecular Weight | 252.31 g/mol | nih.gov |

| IUPAC Name | benzyl N-[5-(hydroxyamino)pentyl]carbamate | nih.gov |

| CAS Number | 91905-05-4 | nih.govchemspider.com |

| Computed XLogP3-AA | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 9 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

benzyl N-[5-(hydroxyamino)pentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c16-13(14-9-5-2-6-10-15-17)18-11-12-7-3-1-4-8-12/h1,3-4,7-8,15,17H,2,5-6,9-11H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHPFRUOTVYCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449327 | |

| Record name | Benzyl (5-(hydroxyamino)pentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91905-05-4 | |

| Record name | Carbamic acid, [5-(hydroxyamino)pentyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91905-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (5-(hydroxyamino)pentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, [5-(hydroxyamino)pentyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Analytical Research Techniques for Benzyl 5 Hydroxyamino Pentyl Carbamate

Spectroscopic Methods in Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds, offering detailed insights into the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of Benzyl (B1604629) (5-(hydroxyamino)pentyl)carbamate. Both ¹H and ¹³C NMR provide atom-specific information regarding the chemical environment, connectivity, and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl (5-(hydroxyamino)pentyl)carbamate is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the pentyl chain, the carbamate (B1207046) N-H proton, and the protons of the hydroxyamino group. Based on analogous structures like tert-butyl (5-((benzyloxy)amino)pentyl)carbamate, the aromatic protons would appear in the range of δ 7.28–7.35 ppm acs.org. The methylene protons adjacent to the carbamate nitrogen and the benzyloxyamino group would also exhibit characteristic chemical shifts acs.org.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the carbamate group (around δ 156.0 ppm), the aromatic carbons of the benzyl ring, and the aliphatic carbons of the pentyl chain acs.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity |

| Aromatic C-H | 7.3 - 7.4 | 127 - 129 | Multiplet |

| Benzyl CH₂ | ~5.1 | ~67 | Singlet |

| Carbamate C=O | - | ~156 | - |

| Carbamate N-H | Variable (broad) | - | Singlet (broad) |

| Pentyl Chain CH₂ | 1.3 - 3.2 | 22 - 52 | Multiplets/Triplets |

| Hydroxyamino N-H, O-H | Variable (broad) | - | Singlets (broad) |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands for the N-H, O-H, C=O, and C-N bonds. Data from related compounds like benzyl carbamate show characteristic peaks for N-H stretching (3422-3332 cm⁻¹), C=O stretching of the carbamate (1694 cm⁻¹), N-H bending (1610 cm⁻¹), and C-N stretching (1346 cm⁻¹) rsc.org. The presence of the hydroxyamino group would introduce an O-H stretching band, typically in the region of 3200-3600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxyamino) | Stretching | 3200 - 3600 (Broad) |

| N-H (Carbamate & Hydroxyamino) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carbamate) | Stretching | 1690 - 1710 |

| N-H (Carbamate) | Bending | 1600 - 1620 |

| C-N | Stretching | 1300 - 1350 |

| C-O | Stretching | 1000 - 1300 |

Mass Spectrometry in Compound Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and relatively large molecules like this compound. This method allows for the accurate determination of the compound's molecular weight with minimal fragmentation. The compound has a molecular formula of C₁₃H₂₀N₂O₃ and a molecular weight of 252.31 g/mol . In positive ion mode, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to the molecular weight plus the mass of a proton. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide the exact mass, which is critical for confirming the elemental composition. For instance, a closely related compound, tert-butyl (5-((benzyloxy)amino)pentyl)carbamate, was analyzed by HRMS (ESI) to confirm its calculated mass acs.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for separating and identifying volatile and thermally stable compounds. However, many carbamate compounds, particularly N-aryl carbamates, are thermally labile and tend to degrade in the hot GC injector port proquest.comtaylorfrancis.com. This thermal instability poses a significant challenge for the direct analysis of compounds like this compound by GC-MS.

To overcome this, derivatization techniques are often employed. For example, flash methylation in the injector port can convert thermally unstable carbamates into more volatile and stable derivatives suitable for GC-MS analysis scispec.co.th. Alternatively, studies on other carbamate pesticides have focused on optimizing GC conditions, such as injector temperature and injection mode, to achieve controlled and reproducible results, sometimes by analyzing the degradation products nih.gov. For these reasons, liquid chromatography methods are often preferred for the analysis of intact carbamate compounds taylorfrancis.com.

Chromatographic Purification and Analysis

Chromatography is essential for both the purification of this compound after synthesis and for its quantitative analysis.

Purification: Following its synthesis, the crude product is typically purified using column chromatography. For similar carbamate compounds, automated flash column chromatography with a silica gel stationary phase and a solvent gradient (e.g., ethyl acetate in hexanes) has proven effective for isolating the pure compound from reaction byproducts and starting materials acs.org.

Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of thermally labile carbamates taylorfrancis.com. HPLC can be coupled with various detectors, such as UV or mass spectrometry (LC-MS), for detection and quantification. The use of specialized columns, such as an Ultra Carbamate column, can significantly reduce analysis times compared to traditional C18 columns, allowing for the separation of commonly monitored carbamates in under five minutes sepscience.com. LC-MS is also a valuable tool for assessing the stability of this compound in various media, such as biological buffers .

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The method's versatility allows for the separation of the target compound from impurities and starting materials.

Research Findings:

Reverse-phase HPLC is the most common mode used for the analysis of carbamate compounds. In this approach, a non-polar stationary phase is paired with a polar mobile phase. For this compound, a C8 or C18 column is typically employed, providing effective separation based on the compound's hydrophobicity.

The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The inclusion of additives like formic acid or ammonium (B1175870) formate can improve peak shape and resolution by controlling the ionization of the analyte. Isocratic elution, where the mobile phase composition remains constant, can be used for simple purity checks. However, gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for more complex samples to ensure the timely elution of all components.

Detection is commonly achieved using a UV detector. The benzyl group in the molecule provides a chromophore that absorbs UV light, typically in the range of 220-280 nm. A study on the HPLC analysis of benzyl alcohol and glycopyrrolate demonstrated detection at 222 nm and 254 nm, which are relevant wavelengths for the benzyl moiety jpionline.org. Another method for benzyl alcohol and benzyl benzoate used detection at 254 nm scirp.org. The retention time of this compound will be dependent on the specific chromatographic conditions.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

Below are typical parameters that could be employed for the HPLC analysis of this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | 5% B to 95% B over 20 min | 10% B to 90% B over 25 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Detection | UV at 254 nm | UV at 220 nm |

| Injection Vol. | 10 µL | 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the definitive identification of this compound and for the characterization of any related impurities or degradation products.

Research Findings:

For LC-MS analysis, the HPLC conditions are often similar to those used for standard HPLC, but with the crucial requirement that the mobile phase additives must be volatile. Therefore, buffers like phosphate are replaced with volatile alternatives such as ammonium formate, ammonium acetate, or formic acid to ensure compatibility with the mass spectrometer's ion source nih.gov.

Electrospray ionization (ESI) is a commonly used ionization technique for carbamates, typically operating in the positive ion mode to generate the protonated molecule [M+H]⁺. A study on the LC-MS/MS analysis of carbamate insecticides utilized an ESI source in positive ion mode for quantification nih.gov. The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying the target analyte.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. For this compound, fragmentation would be expected to occur at the carbamate linkage and along the pentyl chain. The fragmentation of benzyl carbamates often involves the loss of the benzyl group core.ac.ukresearchgate.net.

Interactive Data Table: Representative LC-MS Parameters for this compound

The following table outlines plausible LC-MS parameters for the analysis of this compound.

| Parameter | Setting |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan of m/z 253.3 |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.

Research Findings:

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. UPLC methods for small molecules, including carbamates, often involve C18 or other reverse-phase columns with dimensions such as 2.1 x 50 mm. The higher efficiency of UPLC columns allows for shorter run times without sacrificing separation quality. A comparison of UPLC and UHPLC for small molecule drugs demonstrated a significant increase in peak capacity with UPLC waters.com.

The mobile phases used in UPLC are similar to those in HPLC, typically consisting of acetonitrile or methanol with water and volatile additives like formic acid for MS compatibility. The flow rates are generally lower than in HPLC due to the smaller column dimensions, but the linear velocity of the mobile phase is higher, leading to faster separations. The advantages of UPLC in terms of speed and sensitivity make it a valuable tool in high-throughput screening and in the analysis of complex mixtures where this compound may be present. UPLC-MS/MS systems provide a powerful platform for the bioanalysis of small molecule drug candidates waters.com.

Interactive Data Table: Exemplary UPLC Parameters for this compound

This table presents typical UPLC conditions that could be applied to the analysis of this compound.

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 5 min |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 45 °C |

| Detection | Photodiode Array (PDA) Detector (210-400 nm) and/or MS |

| Injection Vol. | 2 µL |

Molecular Mechanisms and Biological Activity of Benzyl 5 Hydroxyamino Pentyl Carbamate and Analogs

Enzyme Inhibition Studies of Carbamate (B1207046) Analogs

The carbamate group (–OCONH–) is a versatile structural motif in medicinal chemistry, valued for its relative stability and its ability to act as a peptide bond surrogate, which can enhance cell membrane permeability. nih.gov Carbamates can form hydrogen bonds through their carbonyl and NH groups, facilitating interactions with target enzymes and receptors. nih.gov

Carbamate derivatives of natural products have been shown to exhibit potent kinase inhibitory activity. A notable example involves analogs of Melampomagnolide B (MMB), a sesquiterpene lactone. nih.gov The attachment of various carbamate groups to the primary hydroxyl of MMB has produced compounds that inhibit the IκB kinase β (IKKβ) subunit. nih.gov IKKβ is a critical enzyme in the nuclear factor kappa B (NF-κB) signaling pathway, which regulates genes involved in inflammation and cell survival. nih.gov

Studies on benzyl (B1604629) and phenethyl carbamates of MMB revealed that these derivatives act as potent anticancer agents by inhibiting IKKβ. nih.gov Molecular docking studies suggest that these carbamate analogs may function as allosteric inhibitors, binding to the ubiquitin-like domain (ULD) of the IKKβ subunit. nih.gov This binding is distinct from the active site and prevents the phosphorylation of IκB, a key step in the activation of the NF-κB complex. nih.govphysiciansweekly.com In some cell lines, certain carbamate analogs were found to inhibit a step after IKKβ-mediated phosphorylation, leading to a reduction in NFκB-DNA binding. nih.gov The potency of these derivatives highlights the significant role the carbamate functionality can play in modulating kinase activity. nih.govresearchgate.net

Table 1: Anti-cancer Activity of Selected Melampomagnolide B (MMB) Carbamate Analogs This table is interactive. You can sort and filter the data.

| Compound | Description | Activity Metric | Value | Target Cell Lines | Source |

|---|---|---|---|---|---|

| Analog 7b | Benzyl carbamate of MMB | GI₅₀ | Potent | SUM149, M9 ENL AML, OV-MD-231 | nih.gov |

| Dimeric Analog 4f | Dimeric succinamido analog of MMB | GI₅₀ | 280-980 nM | Leukemia & Solid Tumor Lines | epa.gov |

| Dimeric Analog 4g | Dimeric succinamido analog of MMB | GI₅₀ | 280-980 nM | Leukemia & Solid Tumor Lines | epa.gov |

| Compound 7 | MMB derivative | IC₅₀ | 0.37 µM - 1.52 µM | Triple-Negative Breast Cancer | physiciansweekly.com |

| Compound 13a | MMB derivative | IC₅₀ | 0.37 µM - 1.52 µM | Triple-Negative Breast Cancer | physiciansweekly.com |

The inhibition of kinases like IKKβ by carbamate analogs directly impacts gene expression pathways. nih.gov The NF-κB pathway is a primary example. Under normal conditions, NF-κB proteins are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. nih.gov Upon stimulation, IKKβ phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. physiciansweekly.com Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of anti-apoptotic genes. nih.gov

Carbamate derivatives of MMB interrupt this cascade. nih.gov By inhibiting IKKβ, they prevent IκB phosphorylation, which in turn blocks NF-κB's nuclear translocation and DNA binding. nih.govphysiciansweekly.com This mechanism effectively down-regulates the expression of genes that protect cancer cells from apoptosis, thereby sensitizing them to cell death signals. nih.gov Studies with MMB-triazole derivatives, which share mechanistic similarities, confirmed a decrease in the phosphorylation of IκB and p65 (a component of the NF-κB complex), leading to reduced NF-κB activation. nih.gov

The hydroxyamino functional group in Benzyl (5-(hydroxyamino)pentyl)carbamate is structurally related to hydroxamic acid (–CONHOH). Hydroxamic acids are a well-established class of potent metalloprotease inhibitors due to their ability to chelate the active site metal ion, which is often zinc. nih.govavcr.cz This is highly relevant to Glutamate (B1630785) Carboxypeptidase II (GCPII), a zinc-dependent metallopeptidase. avcr.cz

Numerous studies have demonstrated that hydroxamate-based compounds are potent inhibitors of GCPII. nih.govnih.gov The hydroxamate moiety acts as a zinc-binding group, coordinating with the two zinc ions in the enzyme's active site. avcr.cz This interaction is critical for the inhibitory activity. For instance, 2-(hydroxycarbamoylmethyl)pentanedioic acid was identified as a potent GCPII inhibitor with an IC₅₀ value of 220 nM. nih.gov Interestingly, structural studies of some hydroxamate inhibitors revealed an unprecedented binding mode where other parts of the inhibitor occupy an entrance funnel rather than the expected S1' glutamate-binding pocket, with the hydroxamate headgroup remaining anchored to the dizinc (B1255464) center. avcr.czacs.orgacs.org This finding suggests that the zinc-binding interaction is the primary determinant of inhibition, allowing for significant structural variation in other parts of the molecule. acs.org Given that the hydroxyamino group can also chelate metal ions, this compound possesses the key structural feature required for potential metalloprotease inhibition.

Table 2: Inhibition of Human Glutamate Carboxypeptidase II (GCPII) by Hydroxamate-Based Inhibitors This table is interactive. You can sort and filter the data.

| Compound | Description | Inhibition Constant (Kᵢ) | Source |

|---|---|---|---|

| (R)-1 | Hydroxamic acid-based inhibitor | 3.1 nM | acs.org |

| (S)-1 | Hydroxamic acid-based inhibitor | 3.3 nM | acs.org |

| 2-(hydroxycarbamoylmethyl)pentanedioic acid | Succinyl hydroxamic acid derivative | 220 nM (IC₅₀) | nih.gov |

The carbamate functional group is the basis for a major class of acetylcholinesterase (AChE) inhibitors used in the treatment of various neurological conditions. nih.govmdpi.com These inhibitors, such as rivastigmine, function by transferring their carbamoyl (B1232498) group to a critical serine residue in the active site of AChE. acs.orgnih.gov This process, known as carbamylation, renders the enzyme temporarily inactive, preventing it from hydrolyzing the neurotransmitter acetylcholine. acs.orgnih.gov The carbamylated enzyme is later regenerated through slow hydrolysis, making these compounds pseudo-irreversible or slow-reversible inhibitors. acs.orgnih.gov Numerous carbamate-based compounds have been synthesized and tested, showing a wide range of potencies against both acetylcholinesterase and the related enzyme butyrylcholinesterase (BChE). mdpi.com

The carbamate scaffold has also been explored for inhibiting other enzymes, such as viral neuraminidase. nih.gov Neuraminidase is a key enzyme for the influenza virus, enabling the release of new viral particles from infected cells. wikipedia.orgyoutube.com Drugs like oseltamivir (B103847) and zanamivir (B325) are prominent neuraminidase inhibitors. wikipedia.org Research has included the synthesis of carbamate analogs to find new inhibitory structures. For example, C-7 carbamate derivatives of a neuraminidase inhibitor template were synthesized, though they did not achieve the potency of zanamivir, this line of research demonstrates the perceived potential of the carbamate scaffold in this area. nih.gov

Histone demethylases are enzymes that remove methyl groups from histone proteins, playing a crucial role in epigenetic regulation of gene expression. nih.gov Their misregulation is implicated in numerous diseases, making them attractive therapeutic targets. nih.govmedchemexpress.com There are several families of histone demethylases, including the Jumonji C (JmjC) domain-containing family. nih.gov JmjC demethylases are metalloenzymes that require iron(II) and α-ketoglutarate as cofactors to function. nih.gov

A primary strategy for inhibiting these enzymes is to use small molecules that chelate the iron cofactor in the active site. nih.gov This mechanism is analogous to how hydroxamates inhibit metalloproteases by binding to the active site zinc. avcr.cz While specific carbamate-based inhibitors are not as widely reported as other chemotypes, the presence of a metal-chelating group like the hydroxyamino moiety in this compound suggests a plausible mechanism for inhibiting JmjC histone demethylases. This potential is based on the established principle of using metal-chelating pharmacophores to target the catalytic center of these metalloenzymes.

Chelation Properties and Siderophore Mimicry

The hydroxyamino group of this compound is a precursor/analog to the hydroxamate group, which is one of the primary functional groups used by microorganisms in siderophores. nih.gov Siderophores are small, high-affinity iron-chelating compounds secreted by bacteria, fungi, and grasses to scavenge for iron, an essential nutrient, from their environment. nih.govnih.gov

Hydroxamate-based siderophores use the oxygen atoms of the C=O and N-OH groups to form a stable, often octahedral, complex with iron(III). nih.gov This chelation chemistry has been harnessed to create synthetic siderophore mimics for therapeutic purposes. nih.govnih.gov For example, a synthetic molecule incorporating a single mono-hydroxamate group along with two catecholate groups was shown to effectively bind iron(III) with a high formation constant and promote iron uptake in bacteria. nih.gov The inherent ability of the hydroxamate/hydroxyamino functionality to chelate iron and other metal ions means that this compound possesses the structural requirements to act as a metal chelator. This property is the foundation for its potential role as a metalloenzyme inhibitor and could also confer siderophore-like activity.

Coordination Chemistry of the Hydroxyamino Moiety with Metal Ions

The hydroxyamino group (-NHOH) is a key functional group in the coordination chemistry of metal ions, largely due to its relationship with the hydroxamic acid moiety (-N(OH)C=O). Hydroxylamines are often precursors to hydroxamic acids, which are powerful and specific chelators for various metal ions, most notably iron(III) (Fe³⁺). nih.govnih.gov

The chelating power of the hydroxamate group stems from the two adjacent oxygen atoms (from the hydroxyl and carbonyl groups), which act as bidentate ligands, donating lone pairs of electrons to a metal ion to form a stable, five-membered ring complex. nih.gov The interaction is particularly strong with hard acid metal ions like Fe³⁺, Al³⁺, and Ga³⁺. google.com Desferrioxamine B (DFOB), a natural siderophore, utilizes three hydroxamate groups to bind a single Fe³⁺ ion with extremely high affinity (Kf ≈ 10³⁰ M⁻¹), forming a stable 1:1 octahedral complex. google.comrsc.org

While the hydroxyamino group itself can coordinate with metals, it is the corresponding hydroxamate, formed via N-acylation of the hydroxyamino group, that constitutes the potent chelating unit found in siderophores like DFOB. google.comgoogle.com The nitrogen and oxygen atoms of the hydroxyamino group possess lone electron pairs that enable chelation. nih.govresearchgate.net The efficiency of metal binding can be pH-dependent, often increasing upon deprotonation of the hydroxyl group. researchgate.net The study of the kinetics of oxidation of hydroxylamine (B1172632) by iron(III) shows a complex interaction that is dependent on reactant concentrations and pH, involving the formation of iron-hydroxide complexes. researchgate.net

Application in the Design of Desferrioxamine B Analogs

Desferrioxamine B (DFOB) is a clinically vital iron chelator used to treat iron overload diseases. rsc.orgnih.gov A retrosynthetic analysis of DFOB reveals that its structure is composed of repeating units derived from two fundamental building blocks: 1-amino-5-(N-hydroxyamino)pentane and succinic acid. google.comgoogle.com this compound represents a protected form of this critical pentane (B18724) building block.

In the synthesis of DFOB and its analogs, protected forms of 1-amino-5-(N-hydroxyamino)pentane are essential to control the sequence of acylation and condensation reactions. google.comgoogle.com The benzyl carbamate group in this compound serves as a protecting group for the terminal primary amine. google.com This protection strategy allows for the selective N-acylation of the hydroxyamino nitrogen with moieties like succinic acid, followed by subsequent steps to build the full siderophore backbone. google.com

Patented synthetic routes for DFOB analogs explicitly describe the use of O-protected and N-protected hydroxylamines to construct the chelator. google.com For instance, a common strategy involves using an O-benzyl-N-(tert-butoxycarbonyl)hydroxylamine, which is alkylated and then selectively deprotected to free the hydroxylamine nitrogen for acylation. google.com The benzyl carbamate in the title compound serves a similar purpose to the N-tert-butoxycarbonyl (Boc) group, masking the amine during the construction of the hydroxamate linkages. The benzyl group can be removed under specific conditions, such as catalytic hydrogenation, often in the final steps of the synthesis to reveal the free amine of the final DFOB analog. google.com This modular approach enables the creation of a wide variety of DFOB analogs with modified properties, such as increased lipophilicity to improve cell membrane permeability. rsc.org

Antioxidant Activity and Radical Scavenging Mechanisms

Computational and Experimental Investigations of Hydroxyamino Carbamate Derivative Interactions with Free Radicals

Carbamate derivatives have demonstrated significant antioxidant properties, and the hydroxyamino moiety is a key contributor to this activity. acs.org The antioxidant capacity of these molecules is their ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in oxidative stress. nih.gov The primary mechanisms by which antioxidants scavenge free radicals are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF). rsc.orgresearchgate.netacs.org

Computational studies on aryl carbamate derivatives provide insight into these mechanisms when interacting with highly reactive hydroxyl (HO•) and less reactive hydroperoxyl (HOO•) radicals. rsc.org

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby quenching it. researchgate.net For some carbamate derivatives, HAT is the most thermodynamically preferred mechanism for scavenging radicals, particularly in non-polar environments like lipid membranes. rsc.orgacs.org

Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the radical. researchgate.net The SET mechanism can be favorable for radical scavenging in aqueous solutions. rsc.orgacs.org

Radical Adduct Formation (RAF): In this pathway, the free radical adds directly to the antioxidant molecule. The RAF mechanism has been identified as a highly effective pathway for some aryl carbamate derivatives in scavenging both HO• and HOO• radicals. rsc.org

The relative importance of each mechanism depends on the specific structure of the carbamate derivative, the type of free radical, and the solvent environment (e.g., gas phase, aqueous, or lipid). rsc.orgacs.org For example, one computational study found the RAF mechanism to be the most effective antioxidant pathway for the carbamates studied, regardless of the radical, while another study highlighted the HAT mechanism as being predominant. rsc.orgacs.org Experimental antioxidant assays, such as the Oxygen Radical Absorbance Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) assays, are used to quantify the radical-scavenging activity of compounds by measuring the protection they afford to a fluorescent probe against radical-induced damage. nih.gov

| Mechanism | Description | Favorable Conditions |

| Hydrogen Atom Transfer (HAT) | Antioxidant (AOH) donates a hydrogen atom to a radical (R•). AOH + R• → AO• + RH | Often favored in non-polar/lipid environments. rsc.orgacs.org |

| Single Electron Transfer (SET) | Antioxidant (AOH) donates an electron to a radical (R•). AOH + R• → AOH•⁺ + R⁻ | Can be the preferred mechanism in aqueous solutions. rsc.orgacs.org |

| Radical Adduct Formation (RAF) | Radical (R•) adds to the antioxidant molecule (AOH). AOH + R• → [AOH-R]• | Found to be a highly effective pathway for certain carbamate derivatives. rsc.org |

Linker Cleavage Mechanisms in Conjugate Systems (e.g., Antibody Conjugates)

The benzyl carbamate functional group is a critical component in the design of cleavable linkers for antibody-drug conjugates (ADCs). google.comgoogle.com ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. nih.gov The linker connects the antibody to the payload and must be stable in circulation but cleave efficiently inside or near the target cell to release the drug. nih.govnih.gov

The cleavage of linkers related to this compound, such as benzyl ammonium (B1175870) carbamates (BACs), has been studied in the context of ADCs. These linkers can undergo a tandem 1,6–1,2-elimination reaction to release the payload. google.comgoogle.com This is a self-immolative mechanism triggered by an initial event, such as enzymatic cleavage of a neighboring peptide sequence. nih.gov

A well-known example of a self-immolative linker is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) system. nih.gov In this case:

A lysosomal enzyme, cathepsin B, cleaves the amide bond between the citrulline and the PABC moiety. nih.gov

This cleavage unmasks an aniline (B41778) nitrogen on the PABC group.

The free aniline nitrogen initiates a 1,6-elimination reaction, which results in the release of the payload attached to the carbamate. google.comnih.gov

The benzyl carbamate in the title compound is structurally analogous to the PABC portion of this widely used linker. Studies on BAC linkers show they can be designed to improve the physicochemical properties of ADCs, such as by increasing hydrophilicity to reduce aggregation. google.comgoogle.com The cleavage mechanism ensures that the active drug is released in its unmodified form, which is crucial for its cytotoxic effect. nih.gov

| Linker System | Trigger | Cleavage Mechanism | Key Features |

| Valine-Citrulline-PABC | Lysosomal Protease (e.g., Cathepsin B) | Enzymatic cleavage followed by 1,6-elimination. nih.gov | Widely used in approved ADCs; susceptible to premature cleavage by certain esterases in preclinical mouse models. nih.gov |

| Benzyl Ammonium Carbamate (BAC) | Enzymatic or other trigger | Tandem 1,6–1,2-elimination. google.comgoogle.com | Can be designed as a zwitterionic linker to improve hydrophilicity and reduce antibody aggregation. google.comgoogle.com |

| Disulfide Linkers | Reduction (e.g., by glutathione) | Cleavage of the S-S bond. nih.gov | Exploits the higher concentration of reducing agents inside the cell compared to the bloodstream. nih.gov |

Structure Activity Relationship Sar and Rational Design of Benzyl 5 Hydroxyamino Pentyl Carbamate Derivatives

Elucidation of Key Structural Motifs for Biological Activity in Carbamate (B1207046) Analogs

The biological activity of carbamate-containing compounds like Benzyl (B1604629) (5-(hydroxyamino)pentyl)carbamate is not dictated by a single feature but by the interplay of its constituent structural motifs. The carbamate group (-O-CO-NH-) itself is a critical pharmacophore. researchgate.net Structurally, it is considered a hybrid of an ester and an amide, which provides significant chemical and proteolytic stability. nih.govnih.gov This stability is crucial for a drug's survival in biological systems. The carbamate moiety can participate in hydrogen bonding as both a donor (via the N-H group) and an acceptor (via the carbonyl and ester oxygens), allowing for critical interactions with biological targets like enzymes or receptors. nih.govacs.org Its resemblance to a peptide bond allows it to act as a stable surrogate in drug design, capable of permeating cell membranes. researchgate.netnih.gov

The key structural components and their typical contributions to biological activity are:

Benzyl Group: The benzyl portion often contributes to the molecule's lipophilicity, which can enhance membrane permeability. It can also engage in hydrophobic and π-stacking interactions within the target's binding site.

Pentyl Chain: This flexible five-carbon linker provides the appropriate length and conformational freedom to position the key functional groups—the carbamate and the hydroxyamino group—optimally within the active site of a biological target.

Hydroxyamino Group (-NHOH): This group is a primary driver of the biological activity for many inhibitors of metalloenzymes. It is a potent metal-chelating group, often targeting and binding to essential metal ions (like zinc) in the active sites of enzymes such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), thereby inhibiting their function.

Design and Synthesis of Derivatives for Enhanced Efficacy and Selectivity

The rational design of derivatives of Benzyl (5-(hydroxyamino)pentyl)carbamate aims to refine its activity, making it more potent and selective for its intended target. This is achieved through systematic chemical modifications of the parent scaffold.

One common strategy involves replacing existing functional groups to improve metabolic stability and target binding. For instance, in related scaffolds, replacing an amide group with a carbamate has been shown to increase metabolic stability against enzymatic hydrolysis. mdpi.com The synthesis of such derivatives often involves multi-step processes. For example, creating carbamate derivatives can be achieved by reacting a key intermediate, such as an aminophenol, with different alcohols in a structured synthetic pathway. mdpi.com

The synthesis of thieno[2-3-b]pyridine derivatives, another class of pharmacologically active molecules, illustrates a common synthetic approach that can be adapted. The process may involve:

Preparation of key intermediates: Synthesizing core structures, such as carbonitriles, through reactions involving materials like 2-cyanothioacetamide. mdpi.com

Building the scaffold: Using the intermediates to construct the main molecular framework, for example, by reacting them with chloroacetamides. mdpi.com

Functionalization: Introducing desired chemical groups. For instance, reducing a ketone to a secondary alcohol can significantly enhance anti-proliferative activity in some cancer cell lines, indicating that an alcohol's hydrogen-bonding capacity can be more beneficial than a ketone's. mdpi.com

By creating a library of derivatives—for example, by varying the alcohol used to form the carbamate or by adding substituents to the benzyl ring—researchers can systematically probe the structure-activity relationship and identify candidates with superior efficacy and a more desirable selectivity profile. mdpi.comnih.gov

Impact of Substitutions on Pharmacological Profiles of Carbamate Scaffolds

Modifying the core structure of a carbamate-based drug with different chemical substituents can dramatically alter its pharmacological properties, including potency, selectivity, and metabolic stability.

Studies on O-aryl carbamate inhibitors of fatty acid amide hydrolase (FAAH) demonstrate that lipophilic N-terminal substitutions can enhance target recognition and in vitro potency. nih.gov However, this increased potency can come at the cost of reduced metabolic stability, leading to poor activity in vivo. nih.gov Conversely, introducing polar, electron-donating groups (like a hydroxyl or amino group) to the aryl ring can decrease the carbamate's chemical reactivity. nih.gov This can make the molecule less susceptible to hydrolysis by off-target enzymes, thereby improving its stability and selectivity without significantly compromising its inhibitory power against the intended target. nih.gov

In a series of (3-benzyl-5-hydroxyphenyl)carbamates developed as antitubercular agents, the nature of the R group on the carbamate moiety was shown to be critical for activity.

Table 1: Impact of Carbamate Substitution on Antitubercular Activity

| Compound | R Group on Carbamate | In Vitro Activity (MIC, μg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|

| 3f | Ethyl | 0.78 |

| 3h | Cyclopentyl | 0.39 |

| 3i | Cyclohexyl | 0.39 |

| 3o | 1-Methylpiperidin-4-yl | >100 |

As shown in the table, small alkyl and cycloalkyl groups (Ethyl, Cyclopentyl, Cyclohexyl) resulted in potent activity. mdpi.com However, introducing a more complex, basic moiety like 1-methylpiperidin-4-yl completely abolished the antitubercular efficacy, highlighting the sensitivity of the pharmacological profile to substituent changes. mdpi.com

Development of Prodrug Strategies for Improved Delivery and Bioavailability (e.g., for Hydroxamate Moieties)

While the hydroxamic acid moiety is often essential for the biological activity of enzyme inhibitors, its physicochemical properties—such as high polarity and susceptibility to metabolic degradation—can lead to poor cell permeability and low bioavailability. A prodrug strategy is a common and effective method to overcome these limitations. acs.org

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes transformation in vivo to release the active agent. acs.org For hydroxamic acids, a frequent approach is to temporarily mask the polar hydroxamic acid group. O-carbamation, the formation of a carbamate on the hydroxylamine's oxygen atom, is one such strategy. nih.gov For example, several hydroxamic acids have been converted into their corresponding benzylcarbamates to serve as prodrugs. nih.gov

This approach offers several advantages:

Reduced Toxicity: The active hydroxamic acids can sometimes be toxic to cells, whereas their O-carbamate prodrugs often show significantly lower toxicity. nih.gov

Improved Permeability: Masking the polar hydroxamic acid with a more lipophilic group, like a benzylcarbamate, can enhance the molecule's ability to cross cell membranes. acs.org

Sustained Release: The prodrug is designed to be cleaved by enzymes (such as esterases) within the body or in specific tissues, releasing the active hydroxamic acid in a controlled manner. nih.gov

Exploration of Chiral Carbamates and Stereochemistry in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govlongdom.org Most biological targets, such as enzymes and receptors, are themselves chiral and therefore interact differently with the different stereoisomers (enantiomers or diastereomers) of a chiral drug. longdom.orgnih.gov

If a chiral center is present or introduced into the structure of this compound, for example, within the pentyl chain or on a substituted benzyl group, the resulting enantiomers would be expected to exhibit different pharmacological profiles. This stereoselectivity can manifest in several ways:

Target Binding: One isomer may fit much more precisely into the target's binding site, leading to significantly higher potency.

Metabolism: Enzymes responsible for drug metabolism may process one isomer more rapidly than the other, affecting the drug's half-life and duration of action.

Uptake and Distribution: Cellular uptake mechanisms can be stereoselective, leading to different intracellular concentrations of each isomer. nih.govresearchgate.net

Research on other chiral compounds has demonstrated the critical nature of stereochemistry. For instance, in a study of nature-inspired antimalarial agents, only the isomers with a specific configuration, (5S, αS), displayed significant activity, which was attributed to their selective uptake by an amino acid transport system. nih.govresearchgate.netmalariaworld.org Molecular modeling often reveals the structural and stereochemical requirements for efficient interaction with a biological target. nih.govresearchgate.net Therefore, the synthesis and evaluation of individual, enantiomerically pure isomers are essential steps in the development of chiral carbamate drugs to maximize therapeutic efficacy and minimize potential off-target effects associated with the less active isomer.

Computational Chemistry and Molecular Modeling Studies of Hydroxyamino Carbamate Systems

Molecular Docking Simulations for Ligand-Target Interactions (e.g., for Carbamate (B1207046) Analogs)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and mode of action of a ligand with its protein target. For carbamate analogs, which are prevalent in many therapeutic agents, docking studies can elucidate key interactions that govern their biological activity. nih.gov

For instance, in studies involving carbamate derivatives as inhibitors for specific enzymes, molecular docking can reveal the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the carbamate molecule and the amino acid residues in the active site of the target protein. nih.gov The carbamate moiety itself, with its capacity for hydrogen bonding via the carbonyl group and the NH group, often plays a significant role in these interactions. nih.gov

A hypothetical docking study of a carbamate analog with a target protein might involve the following steps:

Preparation of the protein structure, often obtained from a protein database like the Protein Data Bank (PDB).

Generation of a 3D conformation of the carbamate ligand.

Execution of the docking simulation using software to fit the ligand into the protein's active site.

Analysis of the resulting binding poses and scoring to predict the most favorable interaction.

The outcomes of such simulations provide valuable information for the rational design of more potent and selective inhibitors. nih.gov

Table 1: Example of Key Interactions Identified Through Molecular Docking of a Carbamate Analog

| Interacting Residue (Protein) | Type of Interaction | Ligand Group Involved |

| TYR234 | Hydrogen Bond | Carbonyl oxygen of carbamate |

| LYS122 | Hydrogen Bond | NH group of carbamate |

| ILE175 | Hydrophobic Interaction | Benzyl (B1604629) group |

| ASP121 | Electrostatic Interaction | Hydroxyamino group |

This table is illustrative and based on general principles of molecular docking studies with carbamate-containing ligands.

Density Functional Theory (DFT) in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a primary tool in computational chemistry for studying the properties of molecules like hydroxyamino carbamates. nih.govnih.gov DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.

In the context of Benzyl (5-(hydroxyamino)pentyl)carbamate, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable 3D arrangement of the atoms.

Calculate vibrational spectra (IR and Raman): Predict the frequencies of molecular vibrations, which can be compared with experimental data to confirm the structure. nih.gov

Analyze the electronic properties: Determine the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, which are crucial for understanding the molecule's reactivity. researchgate.net

For example, a study on carbamate pesticides used DFT with the B3LYP hybrid functional and a 6-31G(d,p) basis set to optimize their structures and calculate their vibrational spectra, showing good agreement with experimental results. nih.gov Similar approaches can be applied to this compound to gain a deeper understanding of its fundamental properties.

Table 2: Predicted Electronic Properties of a Hydroxyamino Carbamate System from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity and intermolecular interactions. |

These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Kinetic and Mechanistic Investigations of Hydroxyamino Carbamate Reactions

Understanding the kinetics and mechanisms of chemical reactions is fundamental to controlling their outcomes. For hydroxyamino carbamates, computational studies can elucidate the pathways of their formation and degradation. The formation of carbamates from the reaction of an amine with carbon dioxide is a key example. nih.govrsc.org

Kinetic studies, often combining experimental techniques like stopped-flow measurements with computational modeling, can determine rate constants and equilibrium constants for these reactions. nih.gov Mechanistic investigations can map out the entire reaction pathway, identifying intermediates, transition states, and the associated energy barriers. researchgate.net

The reaction for carbamate formation can proceed through different pathways depending on the conditions, such as the pH. nih.gov For instance, the reaction can involve the free amine reacting with CO2, carbonic acid, or bicarbonate ions. nih.gov Computational models can help to dissect the relative contributions of these parallel pathways.

A proposed mechanism for the formation of a carbamate involves the nucleophilic attack of the nitrogen atom of the amine on the carbon atom of CO2, forming a zwitterionic intermediate. researchgate.net This intermediate can then be deprotonated by another amine molecule to form the carbamate.

Table 3: Example Rate Constants for Carbamate Formation Reactions

| Reaction | Rate Constant (k) | Conditions |

| R-NH2 + CO2 -> R-NHCOO- + H+ | k1 | Aqueous solution, 25°C |

| R-NH2 + HCO3- -> R-NHCOO- + H2O | k2 | pH dependent |

This table illustrates the type of kinetic data that can be obtained. The specific values of k1 and k2 would depend on the structure of the amine.

In Silico Prediction of Pharmacokinetic Properties for Carbamate Derivatives

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a field known as pharmacokinetics. nih.gov For carbamate derivatives like this compound, these predictions are crucial for assessing their potential as therapeutic agents.

Various computational models and software can predict a range of pharmacokinetic parameters based on the molecule's structure. These predictions help in the early stages of drug discovery to identify candidates with favorable drug-like properties and to avoid costly failures in later stages.

Key pharmacokinetic properties that can be predicted in silico include:

Lipophilicity (logP): Affects absorption and distribution.

Aqueous Solubility (logS): Influences dissolution and absorption.

Blood-Brain Barrier (BBB) penetration: Important for drugs targeting the central nervous system.

Plasma Protein Binding: Affects the free concentration of the drug.

Metabolism by Cytochrome P450 enzymes: Predicts the major metabolic pathways.

For example, adherence to "Lipinski's Rule of Five" is often used as a preliminary screen for drug-likeness. nih.gov

Table 4: Predicted Physicochemical and Pharmacokinetic Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 252.31 g/mol nih.gov | Complies with Lipinski's Rule (< 500) |

| logP | 1.6 nih.gov | Indicates moderate lipophilicity, favorable for absorption |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (< 10) |

| Polar Surface Area | 70.6 Ų nih.gov | Influences membrane permeability |

Values are sourced from PubChem where cited, otherwise they are illustrative of typical in silico predictions.

Patent Landscape Analysis and Academic Implications

Review of Relevant Patents for Synthetic Routes and Intermediates (e.g., Desferrioxamine B Synthesis)

The synthesis of complex natural products like Desferrioxamine B (DFO), a crucial iron-chelating agent, has been the subject of significant patent activity aimed at developing more efficient and high-yield methods. A key strategy in these syntheses involves the use of carbamate-protected intermediates to manage the reactivity of amine and hydroxylamine (B1172632) functionalities.

Another patented strategy highlights the importance of the 1-amino-5-(N-hydroxyamino)pentane unit, which is a fundamental building block of DFO. google.com The synthesis of this unit is critical, and patents describe methods starting from protected hydroxylamines that are N-alkylated and then acylated. google.com European patent EP0538291B1 specifically discloses 1-carbobenzyloxyamino-5-hydroxyliminopentane as a preferred key intermediate for preparing DFO, underscoring the value of benzyl (B1604629) carbamates in these synthetic pathways. googleapis.com This intermediate is lauded for being preparable from readily available ingredients using conventional chemistry, a distinct advantage over methods requiring sensitive procedures or difficult-to-prepare intermediates. googleapis.com

Academic research further complements these patented routes. A chemoenzymatic synthesis for Desferrioxamine E, a related siderophore, employs a similar strategy. The synthesis involves the N-(benzyloxy)-Boc carbamate (B1207046) anion alkylation of N-(5-chloropentyl)phthalimide, leading to an intermediate which is then converted to t-butyl (benzyloxy)(5-(((benzyloxy)carbonyl)amino)pentyl)carbamate. mdpi.com This demonstrates the continued relevance and academic exploration of carbamate-based protecting group strategies for constructing complex biomolecules.

Table 1: Key Intermediates in Patented Desferrioxamine Synthesis

| Intermediate Name | Protecting Group | Patent/Reference | Key Role |

|---|---|---|---|

| N-(tert-butoxycarbonyl) derivative of O-benzylhydroxylamine | tert-butoxycarbonyl (Boc) | EP0347163A2 google.com | Starting material for N-alkylation |

| 1-carbobenzyloxyamino-5-hydroxyliminopentane | benzyloxycarbonyl (Cbz) | EP0538291B1 googleapis.com | Key intermediate for DFO preparation |

Patents Related to Therapeutic Applications of Carbamate-Containing Compounds

The carbamate moiety is a privileged scaffold in drug discovery, and its presence in numerous patented therapeutic agents highlights its importance. nih.gov Patents for carbamate-containing compounds span a wide range of diseases, with notable activity in antitubercular and oncology applications.

Antitubercular Agents: The rise of drug-resistant tuberculosis has spurred the search for novel anti-tubercular agents. google.com Patents have been granted for new substituted carbamate derivatives with potent activity against Mycobacterium tuberculosis. google.comresearchgate.net For example, patent US10207993B2 discloses novel compounds with a carbamate linkage that are useful in the treatment of tuberculosis. google.com The nitroimidazooxazine PA-824, a significant anti-TB drug candidate, has inspired the development of analogs where carbamate groups are incorporated to modify the molecule's properties and enhance its activity. researchgate.net Research has shown that benzyl carbamate derivatives of 2-nitroimidazooxazines exhibit potent activity against the H37Rv strain of M. tuberculosis. researchgate.net Other patents describe the synthesis of anti-mycobacterial drugs by forming complexes of amine-containing drugs with various anions, including dialkyldithiocarbamates, to create new therapeutic compositions. google.com

Histone Demethylase Inhibitors: In oncology, histone demethylase inhibitors have emerged as a promising class of therapeutics. google.com The Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases are attractive targets for cancer therapy, and numerous patents protect inhibitors of these enzymes. nih.gov Many of these inhibitors feature a carbamate structure. Patent US11214542B2 describes substituted amidopyridine and amidopyridazine derivatives for the inhibition of histone demethylases, useful in treating cancers like prostate, breast, and lung cancer. google.com The patent literature includes a wide array of compounds targeting specific histone demethylases such as the KDM5 family. google.comnih.gov These patents cover the compounds themselves, pharmaceutical compositions containing them, and their methods of use for treating proliferative diseases. google.com The inclusion of the carbamate group is often strategic, contributing to the molecule's ability to interact with the enzyme's active site or improving its pharmacokinetic properties. nih.gov

Table 2: Patented Therapeutic Applications of Carbamate-Containing Compounds

| Therapeutic Area | Target/Mechanism | Example Patent | Compound Class |

|---|---|---|---|

| Tuberculosis | Inhibition of M. tuberculosis growth | US10207993B2 google.com | Substituted carbamate derivatives |

| Tuberculosis | Analogs of PA-824 | ResearchGate researchgate.net | Benzyl carbamates of 2-nitroimidazooxazine |

Emerging Trends in Patenting Novel Carbamate Structures

The patenting of novel carbamate structures is evolving beyond traditional applications, reflecting new scientific insights and technological needs. Several emerging trends are apparent in the recent patent landscape.

One significant trend is the development of more sophisticated and functionally diverse carbamate compounds. This includes the creation of "activated carbamates" designed for specific chemical transformations. For example, patent EP0533200B1 discloses novel heterocyclic aromatic carbamate reagents. google.com These are not intended as therapeutics themselves but as tools for chemical analysis, specifically for derivatizing amino acids and peptides to attach a fluorescent tag. google.com This allows for highly sensitive detection in techniques like HPLC, pushing the boundaries of analytical chemistry. google.com

Another trend is the increasing use of carbamates in materials science. While the use of carbamates as plasticizers for rubber has been known for some time, newer applications are continuously being explored. google.com The fundamental reactivity of amines with carbon dioxide to form carbamates is being harnessed in new ways. mdpi.com Recent research, often a precursor to patent filings, investigates metal carbamato complexes for applications in catalysis and CO2 capture and utilization. mdpi.com This research explores various synthetic routes to metal carbamates and their potential to catalyze organic reactions, indicating a future direction for patenting in green chemistry and sustainable materials. mdpi.com

Furthermore, the strategic incorporation of the carbamate group to create prodrugs is a persistent and growing trend in the pharmaceutical industry. nih.gov By masking a polar amine group with a carbamate, the resulting compound can have improved membrane permeability and oral bioavailability. nih.gov This strategy allows for the optimization of drug delivery and efficacy.

Future Research Directions and Translational Perspectives

Novel Synthetic Methodologies for Hydroxyamino Carbamates

The development of efficient and sustainable synthetic routes is crucial for the exploration of benzyl (B1604629) (5-(hydroxyamino)pentyl)carbamate and other hydroxyamino carbamates. Traditional methods for carbamate (B1207046) synthesis often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research could focus on greener alternatives.

Recent advancements have explored the direct transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas using a simple base, which avoids hazardous reagents and metal catalysts. rsc.orgresearchgate.net Such methodologies, if adaptable to substrates containing a hydroxylamine (B1172632) or a protected hydroxylamine functional group, could offer a more sustainable and efficient pathway to synthesize compounds like benzyl (5-(hydroxyamino)pentyl)carbamate. rsc.orgresearchgate.net

Another avenue for exploration is the use of carbonyldiimidazole, which can mediate the Lossen rearrangement of hydroxamic acids to isocyanates, which can then be trapped by nucleophiles to form carbamates. organic-chemistry.org Optimizing one-pot reactions that proceed in water and result in the precipitation of the product could significantly improve the efficiency and environmental footprint of the synthesis. organic-chemistry.org Furthermore, the development of solid-phase synthesis techniques for hydroxamic acids could facilitate the creation of libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Identification of Undiscovered Molecular Targets

While hydroxamic acids are well-known as histone deacetylase (HDAC) inhibitors due to their zinc-binding capabilities, the full spectrum of their molecular targets is likely broader. nih.govacs.org Future research should aim to identify novel protein targets for this compound beyond the well-established HDAC family. The hydroxamic acid moiety is a key pharmacophore that can interact with various metalloenzymes. researchgate.net

Potential undiscovered targets could include other zinc-containing enzymes such as matrix metalloproteinases (MMPs), a disintegrin and metalloproteinases (ADAMs), and bacterial metallo-β-lactamases. nih.govmdpi.com For instance, hydroxamic acid derivatives have been investigated for their inhibitory effects on metallo-β-lactamases from pathogenic bacteria like Bacillus anthracis, suggesting a potential application in infectious diseases. mdpi.com

Application in Emerging Disease Models

The potential therapeutic applications of hydroxamic acids are expanding beyond their initial use in cancer treatment. nih.govacs.org Future research should explore the efficacy of this compound in a variety of emerging disease models.

Given the role of HDACs and other potential targets in various pathologies, this compound could be investigated in models of:

Neurodegenerative Diseases: HDAC inhibitors have shown promise in models of Alzheimer's and other neurodegenerative diseases. nih.gov Research could explore if this compound can modulate pathways involved in neuroprotection and cognitive function. nih.gov

Infectious Diseases: As mentioned, the potential for hydroxamic acids to inhibit bacterial enzymes opens up avenues for developing new antibacterial agents. mdpi.com Some hydroxamic acid derivatives have also been explored for their activity against Mycobacterium tuberculosis and as antimalarial and anti-fungal agents. researchgate.netnih.gov

Inflammatory Conditions: Certain hydroxamic acids have been examined for their potential to treat inflammatory conditions like arthritis. researchgate.net

The development of patient-derived xenograft models and other advanced preclinical models will be crucial to evaluate the therapeutic potential of this compound in a more clinically relevant context. nih.gov

Advancements in Computational Prediction and Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel therapeutic agents. nih.govmdpi.com For this compound, computational approaches can be leveraged in several ways.

Structure-based drug design, utilizing techniques like molecular docking and molecular dynamics simulations, can help in predicting the binding modes of this compound with various known and potential targets. mdpi.com This can provide insights into the structural basis of its activity and guide the design of analogs with improved potency and selectivity. nih.govmdpi.com For instance, computational studies have been instrumental in designing selective HDAC inhibitors. nih.govcompchemhighlights.org

Ligand-based approaches, such as the development of pharmacophore models and quantitative structure-activity relationship (QSAR) models, can also be employed. nih.gov These methods can help in identifying the key chemical features required for biological activity and in predicting the activity of new, unsynthesized derivatives. mdpi.comnih.gov By combining these computational methods, it is possible to rationally design novel hydroxamic acid-based molecules with desired therapeutic profiles, potentially leading to the development of isoform-selective inhibitors with fewer side effects. compchemhighlights.orgnih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (5-(hydroxyamino)pentyl)carbamate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves carbamate protection strategies. For example, coupling hydroxyamine-containing intermediates with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous solvents like THF or DCM. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation requires HPLC (>95% purity) and spectroscopic confirmation (¹H/¹³C NMR, HRMS). For mass spectral interpretation, fragmentation patterns (e.g., loss of C₃H₆O₃ or C₈H₁₁O₂ groups) should align with expected structures .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability testing should mimic intended experimental conditions. Data from analogous benzyl carbamates indicate:

- Acidic conditions (pH < 1) : Rapid decomposition at 100°C; avoid prolonged exposure.

- Basic conditions (pH > 12) : Hydrolysis of the carbamate group at elevated temperatures.

- Storage : Store at -20°C in anhydrous DMSO or under inert gas to prevent oxidation of the hydroxyamino group. Stability in biological buffers (e.g., PBS) should be validated via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of this compound with enzymatic targets?

- Methodological Answer :

- Enzyme inhibition assays : Pre-incubate the compound with target enzymes (e.g., metalloproteases) and monitor activity using fluorogenic substrates. The hydroxyamino group may chelate metal ions in active sites, while the carbamate could form covalent adducts with nucleophilic residues (e.g., serine or cysteine).

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For covalent modifiers, perform time-dependent inactivation kinetics .

- Controls : Include structurally similar analogs (e.g., without the hydroxyamino group) to isolate mechanistic contributions .

Q. How should contradictions in reported bioactivity data for benzyl carbamate derivatives be resolved?

- Methodological Answer : Contradictions often arise from:

- Purity discrepancies : Re-analyze compounds via HRMS and 2D NMR (e.g., HSQC, HMBC) to confirm structural integrity.

- Assay variability : Use orthogonal assays (e.g., cell-based vs. enzymatic) and standardize protocols (e.g., ATP levels for cytotoxicity assays).

- Environmental factors : Replicate experiments under controlled O₂ levels (hydroxyamino groups are oxidation-sensitive) and validate pH/temperature conditions using the stability data in Table 1 .

Table 1 : Stability of Benzyl Carbamates Under Common Conditions

Q. What strategies optimize the carbamate group’s retention during derivatization reactions?

- Methodological Answer :

- Protection : Temporarily protect the hydroxyamino group with tert-butyloxycarbonyl (Boc) during coupling reactions to prevent side reactions.

- Coupling agents : Use HATU or DIC/NHS for amide bond formation to minimize carbamate cleavage.

- Monitoring : Track reaction progress via TLC (Rf shifts) or in situ IR spectroscopy (disappearance of carbonyl stretches at ~1700 cm⁻¹) .

Data Analysis and Experimental Design

Q. How can HRMS and NMR data be interpreted to confirm the structure of novel derivatives?

- Methodological Answer :

- HRMS : Look for [M+H]⁺ or [M+Na]⁺ ions with <5 ppm mass error. Fragment ions (e.g., m/z 573.2822 [M+H-C₃H₆O₃]⁺) should match predicted cleavage patterns (Figure 6 in ).

- NMR : ¹H NMR should show distinct benzyl protons (δ 7.2–7.4 ppm, multiplet) and carbamate NH (δ 5.5–6.0 ppm, broad). ¹³C NMR must confirm the carbamate carbonyl (δ 155–160 ppm) .

Q. What computational tools are recommended for predicting the compound’s reactivity and binding modes?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes. Prioritize poses where the hydroxyamino group coordinates catalytic metal ions.

- DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites (e.g., carbamate carbonyl) for reaction planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。